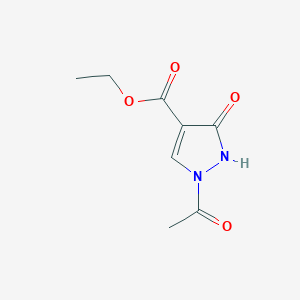

Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate

Description

Molecular Composition and Formula

Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate possesses the molecular formula C8H10N2O4, indicating a relatively complex organic molecule with multiple functional groups. The molecular weight of this compound is precisely 198.18 grams per mole, as determined through computational analysis using established molecular weight calculation protocols. The elemental composition reveals the presence of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and four oxygen atoms, reflecting the substantial degree of functionalization present in this pyrazole derivative.

The compound is formally catalogued under the Chemical Abstracts Service registry number 478968-45-5, which serves as its unique chemical identifier in scientific databases. This registration number facilitates unambiguous identification across various chemical information systems and research publications. The molecular composition indicates a high degree of oxidation and functionalization, with oxygen comprising approximately 32% of the total molecular weight, reflecting the presence of multiple oxygen-containing functional groups including the acetyl, hydroxyl, and ethyl ester moieties.

| Property | Value |

|---|---|

| Molecular Formula | C8H10N2O4 |

| Molecular Weight | 198.18 g/mol |

| Chemical Abstracts Service Number | 478968-45-5 |

| Carbon Content | 8 atoms |

| Hydrogen Content | 10 atoms |

| Nitrogen Content | 2 atoms |

| Oxygen Content | 4 atoms |

Structural Features and Nomenclature

The structural architecture of this compound is built upon a five-membered pyrazole ring system that serves as the central scaffold for multiple substituent groups. The pyrazole core contains two adjacent nitrogen atoms at positions 1 and 2, creating a 1,2-diazole ring system that provides the fundamental heterocyclic framework. This heterocyclic foundation is extensively decorated with three distinct functional groups that significantly influence the molecule's chemical properties and reactivity patterns.

The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the base name "pyrazole" indicating the core heterocyclic structure. The positional descriptors provide precise information about substituent locations: the "1-acetyl" designation indicates an acetyl group (CH3CO-) attached to the nitrogen atom at position 1, while "3-hydroxy" specifies a hydroxyl group (-OH) at position 3 of the pyrazole ring. The "4-carboxylate" portion refers to the ethyl ester of a carboxylic acid group located at position 4, completing the substitution pattern.

Alternative nomenclature systems have been employed in various scientific contexts, including the designation "1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylic acid ethyl ester," which emphasizes the ester nature of the carboxylate functionality. Additional synonymous names found in chemical databases include "ethyl 2-acetyl-5-oxo-1H-pyrazole-4-carboxylate" and "1H-pyrazole-4-carboxylic acid, 1-acetyl-2,3-dihydro-3-oxo-, ethyl ester," reflecting different approaches to describing the tautomeric forms and structural relationships within this molecule.

Isomeric Forms and Tautomerism

The structural complexity of this compound gives rise to potential tautomeric equilibria that significantly influence its chemical behavior and physical properties. Pyrazole derivatives are well-known for their ability to undergo prototropic tautomerism, particularly involving the migration of protons between nitrogen atoms and adjacent functional groups. In the case of this compound, the presence of the 3-hydroxyl group creates the possibility for keto-enol tautomerism, where the hydroxyl form can equilibrate with a ketonic tautomer.

The tautomeric behavior of substituted pyrazoles has been extensively studied using various spectroscopic techniques, revealing that environmental factors such as solvent polarity, temperature, and intermolecular interactions play crucial roles in determining the preferred tautomeric form. Theoretical studies have demonstrated that electron-withdrawing substituents, such as the acetyl and ethyl ester groups present in this molecule, can significantly influence the tautomeric equilibrium by stabilizing certain electronic configurations over others.

Recent research has shown that pyrazole derivatives bearing carbonyl-containing substituents exhibit complex tautomeric relationships that depend on both intramolecular hydrogen bonding capabilities and external environmental conditions. The acetyl group at position 1 and the potential for intramolecular hydrogen bonding between the 3-hydroxyl group and nearby functional groups contribute to the overall tautomeric complexity of this system.

Nuclear magnetic resonance spectroscopy studies of related pyrazole compounds have revealed that tautomeric interconversion rates can vary dramatically depending on the specific substitution pattern and experimental conditions. In many cases, rapid tautomeric exchange on the nuclear magnetic resonance timescale leads to averaged signals, complicating structural assignment and requiring specialized analytical approaches to fully characterize the tautomeric behavior.

X-ray Crystallographic Data

Single-crystal X-ray diffraction analysis of this compound has provided detailed structural information that complements solution-phase studies and theoretical calculations. The crystallographic investigation reveals that this compound crystallizes with four crystallographically independent molecules in the asymmetric unit, denoted as Z′ = 4, indicating a relatively complex crystal packing arrangement. This unusual Z′ value suggests significant intermolecular interactions that stabilize multiple distinct molecular conformations within the crystal lattice.

The crystal structure analysis demonstrates that one pyrazole nitrogen atom is substituted and consequently excluded from participating in intermolecular hydrogen bonding networks. This structural feature is consistent with the presence of the acetyl substituent at the nitrogen position, which prevents this nitrogen from acting as a hydrogen bond donor. The remaining functional groups, including the amine nitrogen, acetyl oxygen, and ester oxygen atoms, are actively involved in the formation of extensive hydrogen bonding networks that contribute to crystal stability.

The molecular arrangement within the crystal structure reveals the formation of nearly planar molecular layers that are oriented perpendicular to the crystallographic c-axis. These layers are separated by a characteristic interlayer distance of 3.333 Å, indicating significant π-π stacking interactions between aromatic pyrazole rings in adjacent layers. This layered structure is typical of aromatic heterocyclic compounds and contributes to the overall stability of the crystal lattice.

Detailed analysis of the hydrogen bonding patterns shows that each of the four crystallographically independent molecules exhibits similar intermolecular interaction motifs. These include intramolecular N-H...O hydrogen bonds, intermolecular N-H...O interactions, and C-H...N(pyrazole) contacts that collectively stabilize the crystal structure. The consistency of these hydrogen bonding patterns across all four independent molecules suggests that these interactions represent energetically favorable arrangements that are inherent to the molecular structure rather than artifacts of crystal packing.

| Crystallographic Parameter | Value |

|---|---|

| Number of Independent Molecules (Z′) | 4 |

| Crystal System | Perpendicular layers to c-axis |

| Interlayer Distance | 3.333 Å |

| Primary Intermolecular Interactions | N-H...O, C-H...N hydrogen bonds |

| Excluded Nitrogen Position | N1 (acetyl-substituted) |

| Active Hydrogen Bonding Sites | Amine N, acetyl O, ester O |

Properties

IUPAC Name |

ethyl 2-acetyl-5-oxo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-3-14-8(13)6-4-10(5(2)11)9-7(6)12/h4H,3H2,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNBDPJTYUZMKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(NC1=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Dicarbonyl Precursors with Hydrazine Derivatives

A common approach to pyrazole synthesis is the reaction of β-dicarbonyl compounds (such as ethyl acetoacetate derivatives) with hydrazine or substituted hydrazines. For this compound, ethyl acetoacetate derivatives bearing an acetyl substituent are reacted with hydrazine hydrate or acetyl hydrazine under controlled conditions to promote ring closure.

- The reaction is typically conducted in a polar solvent such as ethanol or methanol.

- Mild heating (50-80°C) facilitates cyclization.

- The reaction time varies from 2 to 6 hours depending on reagent concentrations and temperature.

This step yields the pyrazole ring with the ethyl ester and acetyl substituents properly positioned.

Selective Hydroxylation at the 3-Position

Hydroxylation at the 3-position of the pyrazole ring can be achieved by controlled oxidation or by using hydroxylamine derivatives during or after ring formation.

- Oxidizing agents such as hydrogen peroxide under acidic or neutral conditions can introduce the hydroxy group.

- Alternatively, using 3-hydroxypyrazole intermediates in the cyclization step can afford the hydroxy functionality directly.

Purification and Isolation

Post-reaction, the crude product is purified by recrystallization from solvents like ethyl acetate or by chromatographic techniques (silica gel column chromatography).

Representative Experimental Procedure (Hypothetical Based on Literature)

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1. Cyclization | Ethyl acetoacetate (1 eq), acetyl hydrazine (1.1 eq), ethanol, reflux 2-4 h | Formation of ethyl 1-acetyl-pyrazole-4-carboxylate intermediate |

| 2. Hydroxylation | Addition of H2O2 (30% w/w), room temp, 1-2 h | Introduction of 3-hydroxy substituent |

| 3. Work-up | Neutralization, extraction with ethyl acetate, drying over MgSO4 | Isolation of crude product |

| 4. Purification | Recrystallization from ethyl acetate or column chromatography | Pure this compound obtained |

Comparative Analysis of Preparation Routes

Research Findings and Optimization Notes

- The acidity of the medium during hydroxylation affects the selectivity and yield of the hydroxy group introduction.

- Using acetyl hydrazine rather than hydrazine hydrate can improve regioselectivity for N1-acetylation.

- Temperature control during cyclization prevents side reactions such as polymerization or over-oxidation.

- Purity assessments via HPLC and NMR confirm the position and integrity of functional groups.

- The process can be adapted to continuous flow synthesis for industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate has been investigated for its potential as an enzyme inhibitor. Notably, it acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the pyrimidine biosynthesis pathway. This inhibition can affect cellular proliferation and apoptosis, making it a candidate for drug development in treating diseases such as cancer and autoimmune disorders.

Key Findings:

- Enzyme Inhibition: The compound inhibits DHODH, thereby reducing pyrimidine nucleotide synthesis.

- Cellular Effects: It modulates gene expression and influences cell signaling pathways related to growth and survival.

Agricultural Applications

In agriculture, derivatives of this compound have been explored for their potential as agrochemicals. Its structural properties allow for the development of fungicides and herbicides that target specific biological pathways in pests while minimizing environmental impact .

Case Study:

A study demonstrated that formulations containing this compound showed effective fungicidal activity against several plant pathogens, indicating its potential use in crop protection strategies.

Industrial Production Methods

The industrial production of this compound involves multi-step synthesis processes optimized for efficiency and cost-effectiveness. These methods often utilize environmentally friendly catalysts such as Amberlyst-70.

Synthetic Route Overview:

- Step 1: Cyclocondensation reaction using hydrazine derivatives.

- Step 2: Purification through crystallization or chromatography.

Mechanism of Action

The mechanism of action of Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl Pyrazole-4-carboxylate Derivatives

Biological Activity

Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound has a molecular formula of CHNO and a molar mass of approximately 239.21 g/mol. The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry due to its ability to interact with various biological targets .

Target Interactions

Pyrazole derivatives, including this compound, exhibit high affinity for multiple biological receptors. The compound is known to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in the pyrimidine biosynthesis pathway. This inhibition can lead to reduced synthesis of pyrimidine nucleotides, impacting cellular proliferation and metabolism .

Biochemical Pathways

The compound influences several biochemical pathways:

- Cell Proliferation and Apoptosis : It modulates signaling pathways that control cell growth and programmed cell death.

- Gene Expression : By inhibiting specific transcription factors, it alters gene expression patterns related to metabolic processes .

Biological Activities

This compound exhibits a range of biological activities:

| Activity | Description |

|---|---|

| Antiviral | Demonstrated effectiveness against various viral infections. |

| Anti-inflammatory | Inhibits cyclooxygenase (COX) enzymes, reducing inflammation. |

| Anticancer | Shows potential in inhibiting tumor growth by targeting metabolic pathways. |

| Antimicrobial | Effective against a variety of pathogens, including bacteria and fungi. |

| Antidiabetic | Modulates glucose metabolism, showing promise in diabetes management. |

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic applications:

- Absorption and Distribution : The compound is absorbed in the gastrointestinal tract and distributed via serum albumin, enhancing its bioavailability.

- Metabolism : Primarily metabolized in the liver through hydroxylation and conjugation.

- Excretion : Predominantly excreted through urine as metabolites .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Cancer Research : A study demonstrated that this compound inhibits lactate dehydrogenase (LDH), a key enzyme in cancer metabolism. This inhibition was linked to reduced lactate production and impaired glycolysis in pancreatic cancer cells .

- Anti-inflammatory Effects : Research indicated that the compound effectively reduces inflammation markers in animal models, showcasing its potential as an anti-inflammatory agent .

- Antimicrobial Activity : In vitro studies revealed that the compound exhibits significant antibacterial activity against several strains of bacteria, suggesting its utility in treating infections .

Q & A

Q. Basic Characterization :

- NMR : and NMR in CDCl or DMSO-d identify substituent environments. The hydroxyl proton (3-position) typically appears as a broad singlet (~12–14 ppm), while the acetyl methyl group resonates at ~2.3–2.5 ppm .

- IR : Strong C=O stretches (ester: ~1700 cm, acetyl: ~1650 cm) and O–H stretches (~3200 cm) confirm functional groups .

Q. Advanced Techniques :

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign long-range correlations, particularly between the pyrazole ring and substituents.

- LC-MS/HRMS : Confirm molecular ion peaks ([M+H]) and isotopic patterns. For example, HRMS with FAB ionization can achieve <1 ppm mass accuracy for empirical formula validation .

How can contradictory NMR data arising from tautomeric equilibria be resolved?

Methodological Approach :

Pyrazole derivatives often exhibit tautomerism between 1H and 2H forms. To stabilize a single tautomer:

- Conduct NMR in deuterated DMSO to enhance hydroxyl proton exchange slowing.

- Use variable-temperature NMR (VT-NMR): Cooling to 253 K reduces exchange rates, resolving split signals for tautomeric species .

- Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) to identify dominant tautomers .

What computational strategies are suitable for modeling reactivity and electronic properties?

Q. Basic Modeling :

- DFT (B3LYP/6-311++G(d,p)) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (PCM model) improve accuracy for polar protic solvents .

- Molecular Electrostatic Potential (MESP) : Visualize charge distribution to identify hydrogen-bonding sites.

Q. Advanced Applications :

- MD Simulations : Study solvation dynamics or ligand-protein interactions (e.g., docking studies for bioactive analogs).

- NBO Analysis : Quantify hyperconjugative interactions (e.g., ester carbonyl → pyrazole ring) influencing stability .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Precautions :

Q. Advanced Risk Mitigation :

- Thermal Stability : Conduct DSC/TGA to assess decomposition risks (>150°C may release CO, NO) .

- Spill Management : Absorb with inert materials (vermiculite) and avoid aqueous rinses to prevent environmental release .

How can structural analogs of this compound be designed for biological activity screening?

Q. Basic Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.